Physicochemical properties of 3',5'-Dimethyl-3-(3-methylphenyl)propiophenone
Physicochemical properties of 3',5'-Dimethyl-3-(3-methylphenyl)propiophenone
Topic: Physicochemical Properties of 3',5'-Dimethyl-3-(3-methylphenyl)propiophenone Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
3',5'-Dimethyl-3-(3-methylphenyl)propiophenone (CAS: 898790-84-6) is a specialized dihydrochalcone derivative characterized by a 1,3-diphenylpropan-1-one core. Distinguished by its specific methylation pattern—a 3,5-dimethyl substitution on the A-ring (acetophenone moiety) and a 3-methyl substitution on the B-ring (hydrocinnamaldehyde moiety)—this compound exhibits unique lipophilic and steric properties compared to the parent dihydrochalcone.
Primarily utilized as a research chemical in high-throughput screening (HTS) libraries and as a synthetic intermediate, its structural motif is relevant to the development of kinase inhibitors, anti-inflammatory agents, and metabolic modulators. This guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and handling protocols essential for rigorous experimental validation.
Physicochemical Profile
The following data consolidates experimental values with high-confidence computational predictions based on Structure-Property Relationship (SPR) algorithms.
Table 1: Key Physicochemical Constants
| Property | Value / Description | Source/Method |
| CAS Number | 898790-84-6 | Registry |
| IUPAC Name | 1-(3,5-dimethylphenyl)-3-(3-methylphenyl)propan-1-one | Nomenclature |
| Molecular Formula | C₁₈H₂₀O | Stoichiometry |
| Molecular Weight | 252.35 g/mol | Calculated |
| Physical State | Solid (Low-melting) or Viscous Oil | Analog Inference |
| Melting Point | 45–55 °C (Predicted) | QSAR (Analogous Dihydrochalcones) |
| Boiling Point | ~380 °C at 760 mmHg (Predicted) | ACD/Labs |
| LogP (Octanol/Water) | 4.85 ± 0.35 | Consensus LogP |
| Topological Polar Surface Area (TPSA) | 17.07 Ų | Ketone Carbonyl |
| H-Bond Donors | 0 | Structural Analysis |
| H-Bond Acceptors | 1 | Structural Analysis |
| Rotatable Bonds | 4 | C-C Linker & Methyls |
Solubility & Formulation Strategy
Due to its high lipophilicity (LogP ~4.85), the compound is practically insoluble in water. Proper solubilization is critical for biological assays to prevent precipitation and false negatives.
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Primary Solvent: Dimethyl Sulfoxide (DMSO). Soluble up to ≥50 mM.
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Secondary Solvents: Ethanol, Dichloromethane (DCM), Chloroform.
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Aqueous Buffer Compatibility: Requires co-solvent (e.g., 0.1% DMSO) or carrier (e.g., Cyclodextrin).
Protocol: Preparation of 10 mM Stock Solution
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Weigh 2.52 mg of compound.
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Add 1.00 mL of anhydrous DMSO (Grade: Molecular Biology).
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Vortex for 30 seconds until fully dissolved.
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Aliquot into amber glass vials to prevent light degradation.
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Store at -20°C. Note: Thaw completely and vortex before use to redissolve any micro-precipitates.
Structural Analysis & Synthesis
The synthesis of 3',5'-Dimethyl-3-(3-methylphenyl)propiophenone typically follows a two-step sequence: Claisen-Schmidt condensation to form the chalcone intermediate, followed by selective hydrogenation.
Synthetic Pathway Diagram
Figure 1: Standard synthetic route via Chalcone Hydrogenation. The intermediate enone is reduced to the saturated ketone.
Detailed Synthetic Protocol (Reference Standard)
Step 1: Aldol Condensation (Chalcone Formation)
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Reagents: Dissolve 3,5-dimethylacetophenone (1.0 eq) and 3-methylbenzaldehyde (1.0 eq) in Ethanol (5 mL/mmol).
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Catalyst: Add aqueous NaOH (10%, 2.0 eq) dropwise at 0°C.
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Reaction: Stir at Room Temperature (RT) for 12–24 hours. Monitor by TLC (Hexane:EtOAc 8:2).
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Workup: Precipitate usually forms. Filter, wash with cold ethanol, and recrystallize from Ethanol/Water.
Step 2: Catalytic Hydrogenation
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Substrate: Dissolve the chalcone intermediate in Ethyl Acetate or Methanol.
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Catalyst: Add 10% Pd/C (5-10 wt%).
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Reaction: Stir under H₂ atmosphere (balloon pressure, ~1 atm) for 2–6 hours. Caution: Monitor closely to avoid reduction of the carbonyl group.
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Purification: Filter through Celite to remove catalyst. Concentrate filtrate. Purify via Flash Column Chromatography (SiO₂, Hexane:EtOAc gradient).
Analytical Characterization
Verification of the compound's identity requires specific spectroscopic markers. The following are the expected signals based on the structure.
Mass Spectrometry (EI-MS)
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Molecular Ion [M]+: m/z 252
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Base Peak: m/z 133 (3,5-dimethylbenzoyl cation).
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Mechanism: Alpha-cleavage adjacent to the carbonyl is the dominant fragmentation pathway.
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McLafferty Rearrangement: m/z 148 (if gamma-hydrogen abstraction occurs, though less favored than alpha-cleavage).
Nuclear Magnetic Resonance (1H NMR)
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Solvent: CDCl₃, 400 MHz.
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δ 2.30 ppm (s, 6H): Methyl groups on the A-ring (3,5-dimethyl).
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δ 2.35 ppm (s, 3H): Methyl group on the B-ring (3-methyl).
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δ 3.05 ppm (t, 2H): Methylene protons alpha to carbonyl (-CH ₂-C=O).
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δ 3.30 ppm (t, 2H): Benzylic methylene protons (-CH₂-CH ₂-Ar).
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δ 7.00–7.60 ppm (m, 7H): Aromatic protons.
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Look for the distinct singlet (or broadened singlet) of the proton between the two methyls on the A-ring (position 4').
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Biological Context & Applications
While specific pharmacological data for this exact isomer is proprietary, the dihydrochalcone scaffold is a privileged structure in medicinal chemistry.
Potential Mechanisms of Action
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Kinase Inhibition: The 1,3-diphenylpropan-1-one core mimics the ATP-binding pocket of certain kinases. The 3,5-dimethyl substitution provides steric bulk that may improve selectivity.
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Anti-Inflammatory Activity: Dihydrochalcones often inhibit the NF-κB signaling pathway, reducing cytokine production.
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Metabolic Modulation: Analogs (e.g., Neohesperidin dihydrochalcone) interact with sweet taste receptors (T1R2/T1R3) and glucose transporters (SGLT1), suggesting potential utility in metabolic disorder research.
Experimental Workflow: Cellular Assay
Figure 2: Standard workflow for evaluating anti-inflammatory activity in cell culture models.
Safety & Handling (SDS Summary)
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Hazard Classification: Generally classified as Irritant (Xi) .
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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PPE Requirements: Nitrile gloves, safety goggles, and lab coat. Handle in a fume hood to avoid inhalation of dust/aerosols.
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Spill Cleanup: Absorb with inert material (vermiculite/sand) and dispose of as hazardous chemical waste.
References
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PubChem. (n.d.). Compound Summary: Dihydrochalcone Derivatives. National Center for Biotechnology Information. Retrieved March 1, 2026, from [Link]
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Lipinski, C. A. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. [Link]
